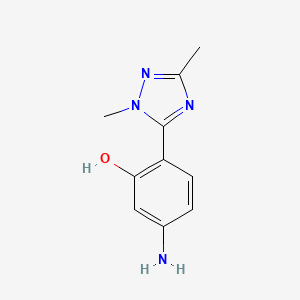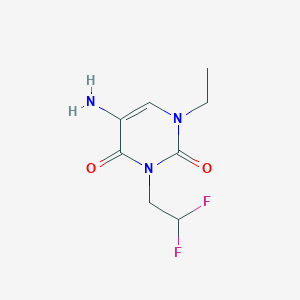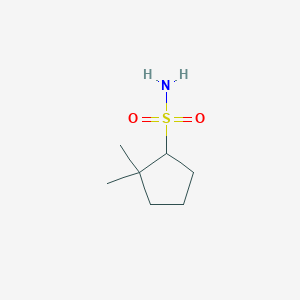![molecular formula C35H34NOPS B13646323 (R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13646323.png)
(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a biphenyl group, a diphenylphosphanyl group, and a sulfinamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the biphenyl and diphenylphosphanyl groups, followed by the introduction of the sulfinamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The biphenyl and diphenylphosphanyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, making it valuable for catalytic processes.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful for investigating metalloproteins and metalloenzymes.
Medicine
In medicine, ®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide has potential applications as a therapeutic agent. Its unique structural properties may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound can be used as a precursor for the synthesis of advanced materials and specialty chemicals. Its versatility makes it valuable for various industrial applications, including the production of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of ®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester used in organic synthesis.
Memantine: A compound with a different structure but similar applications in medicinal chemistry.
Uniqueness
®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide stands out due to its complex structure, which combines multiple functional groups, making it highly versatile for various applications. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from simpler compounds like diethyl malonate and memantine.
This detailed article provides a comprehensive overview of ®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C35H34NOPS |
|---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
N-[(S)-(2-diphenylphosphanylphenyl)-(4-phenylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C35H34NOPS/c1-35(2,3)39(37)36-34(29-25-23-28(24-26-29)27-15-7-4-8-16-27)32-21-13-14-22-33(32)38(30-17-9-5-10-18-30)31-19-11-6-12-20-31/h4-26,34,36H,1-3H3/t34-,39?/m0/s1 |
InChI Key |
XNYUZKXTPNKJPL-PFADGEOKSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


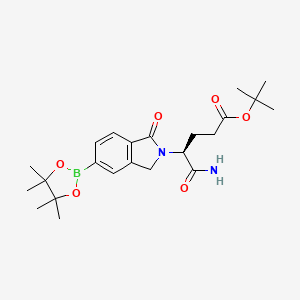
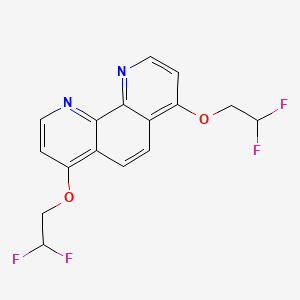

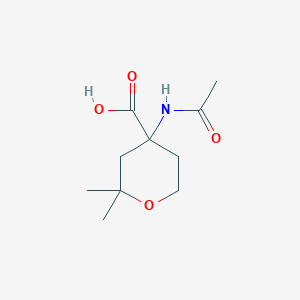


![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)

![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)
![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)
